molecular formula C16H20N2O3S B318775 ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate

ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate

Cat. No.: B318775
M. Wt: 320.4 g/mol
InChI Key: QVBUVVUISQWGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is notable for its complex structure, which includes a benzoate group, a cyclopentanecarbonyl group, and a carbamothioylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The cyclopentanecarbonyl group is introduced through a reaction with cyclopentanecarbonyl chloride, and the carbamothioylamino group is added via a reaction with thiourea under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-dimethylaminobenzoate
  • Ethyl 4-aminobenzoate
  • Methyl 4-aminobenzoate

Uniqueness

ethyl 4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)benzoate is unique due to its combination of a cyclopentanecarbonyl group and a carbamothioylamino group, which are not commonly found together in similar compounds. This unique structure may contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 4-(cyclopentanecarbonylcarbamothioylamino)benzoate

InChI

InChI=1S/C16H20N2O3S/c1-2-21-15(20)12-7-9-13(10-8-12)17-16(22)18-14(19)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H2,17,18,19,22)

InChI Key

QVBUVVUISQWGIL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCC2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCC2

solubility

0.3 [ug/mL]

Origin of Product

United States

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